benzyl (S)-2-(morpholin-4-yl)propionate
Description
Benzyl (S)-2-(morpholin-4-yl)propionate is a chiral ester derivative featuring a morpholine ring linked via a propionate spacer to a benzyl group. The (S)-stereochemistry at the propionate carbon may influence its biological interactions, particularly in enantioselective processes.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (2S)-2-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C14H19NO3/c1-12(15-7-9-17-10-8-15)14(16)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/t12-/m0/s1 |
InChI Key |
MCQNGKPZAIWHQM-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N2CCOCC2 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
The table below compares benzyl (S)-2-(morpholin-4-yl)propionate with structurally related compounds from published studies:
Key Findings from Comparative Studies
Impact of Chain Length and Linker Type
- Propionate vs. Ethyl Linkers : The three-carbon propionate spacer in the target compound may enhance lipophilicity compared to ethyl-linked analogs (e.g., compounds 6c–f, 90, 16). This could improve membrane permeability but may also affect metabolic stability due to esterase susceptibility .
- Thioether vs. Ester Linkers : Thiopyrimidine derivatives (e.g., 6c–f) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) . In contrast, ester-linked morpholine derivatives (like the target compound) may prioritize hydrolytic cleavage over sustained activity, depending on the biological environment.
Role of Aromatic Moieties
- Benzyl vs. Pyrimidine/Quinoline Groups: The benzyl group in the target compound confers distinct electronic and steric properties compared to pyrimidine (6c–f) or quinoline (16, 90) cores. For example: Quinoline derivatives with morpholin-4-yl ethyl substituents (16, 90) showed reduced receptor affinity (Ki = 221–1670 nM) compared to n-pentyl or naphthyl analogs . Pyrimidine-based thioethers (6c–f) demonstrated broad-spectrum antimicrobial activity, suggesting that sulfur-containing linkers and heterocyclic cores enhance interaction with microbial targets .
Stereochemical Considerations
- The (S)-configuration in this compound could influence enantioselective binding to chiral biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
